molecular formula C8H10BrClN2O B2489469 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride CAS No. 2138549-03-6

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride

Cat. No.: B2489469
CAS No.: 2138549-03-6
M. Wt: 265.54
InChI Key: NBDSZPYAIOJOTC-UHFFFAOYSA-N
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Description

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride is a chemical compound with the molecular formula C8H10BrClN2O It is a derivative of naphthyridine, a heterocyclic compound containing nitrogen atoms in its ring structure

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

It is known that alkyl halides can react with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride typically involves the bromination of 5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The resulting product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by crystallization and purification processes to obtain the hydrochloride salt. The specific conditions and reagents used can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,6,7,8-tetrahydro-1,7-naphthyridine dihydrochloride
  • 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Uniqueness

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride is unique due to its specific substitution pattern and the presence of both bromine and hydroxyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydro-1H-1,6-naphthyridin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O.ClH/c9-6-4-11-7-1-2-10-3-5(7)8(6)12;/h4,10H,1-3H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBDSZPYAIOJOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC=C(C2=O)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138549-03-6
Record name 3-bromo-5,6,7,8-tetrahydro-1,6-naphthyridin-4-ol hydrochloride
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